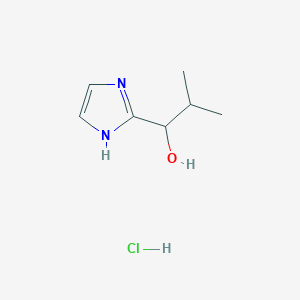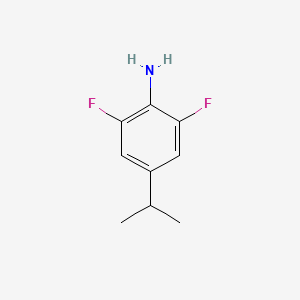![molecular formula C7H7Cl2F3N2O B15306074 [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride is an organic compound with the chemical formula C7H5ClF3NO It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chloro group at the 3-position and a trifluoromethoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride typically involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
[ \text{3-Chloro-4-(trifluoromethoxy)aniline} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(trifluoromethoxy)aniline
- 3-Chloro-4-(trifluoromethoxy)phenylmethanol
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethoxy groups further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H7Cl2F3N2O |
|---|---|
Poids moléculaire |
263.04 g/mol |
Nom IUPAC |
[3-chloro-4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2O.ClH/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11;/h1-3,13H,12H2;1H |
Clé InChI |
LRIJNGNADAKMAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)Cl)OC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-aminehydrobromide](/img/structure/B15305991.png)

methanone](/img/structure/B15305998.png)


![rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylicacid](/img/structure/B15306023.png)



![Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B15306052.png)

![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)


